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Compound of Interest

Compound Name: (R)-Cyclohex-3-enol

Cat. No.: B12959313 Get Quote

Anwendungs- und Protokollhinweise: Derivatisierung der Hydroxylgruppe in (R)-Cyclohex-3-
enol

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung
(R)-Cyclohex-3-enol ist ein chiraler, cyclischer Alkohol, der als vielseitiger Baustein in der

organischen Synthese dient, insbesondere bei der Herstellung von Pharmazeutika und

anderen biologisch aktiven Molekülen.[1][2] Die Hydroxylgruppe ist eine wichtige funktionelle

Gruppe, die leicht derivatisiert werden kann, um eine Vielzahl anderer funktioneller Gruppen

einzuführen, was die Synthese diverser molekularer Architekturen ermöglicht. Dieses

Dokument enthält detaillierte Protokolle für gängige Derivatisierungsreaktionen der

Hydroxylgruppe in (R)-Cyclohex-3-enol, einschließlich Veresterung, Veretherung und

Umwandlung in eine Abgangsgruppe für nachfolgende nukleophile Substitutionen.

Wichtige Derivatisierungsstrategien
Die primären Strategien zur Derivatisierung der Hydroxylgruppe von (R)-Cyclohex-3-enol
umfassen:

Veresterung: Reaktion mit Acylierungsmitteln (z. B. Säurechloride, Anhydride) zur Bildung

von Estern.
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Veretherung: Reaktion mit Alkylierungsmitteln (z. B. Alkylhalogenide, Silylhalogenide) zur

Bildung von Ethern.

Aktivierung: Umwandlung der Hydroxylgruppe in eine gute Abgangsgruppe (z. B. Tosylat,

Mesylat), um nukleophile Substitutionsreaktionen zu erleichtern.

Diese Derivatisierungen sind entscheidend, um die Eigenschaften des Moleküls, wie z. B. die

Lipophilie, zu modifizieren oder um weitere synthetische Umwandlungen zu ermöglichen.

Experimentelle Protokolle
Veresterung: Synthese von (R)-Cyclohex-3-enylacetat
Ziel: Einführung einer Acetatgruppe durch Veresterung der Hydroxylgruppe.

Materialien:

(R)-Cyclohex-3-enol

Essigsäureanhydrid

Pyridin

Dichlormethan (DCM)

Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

Wasserfreies Magnesiumsulfat (MgSO₄)

Rotationsverdampfer

Standard-Glasgeräte für die organische Synthese

Protokoll:

(R)-Cyclohex-3-enol (1,0 Äq.) in einem sauberen, trockenen Rundkolben in Dichlormethan

(DCM) auflösen.
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Pyridin (1,5 Äq.) bei Raumtemperatur unter Rühren zugeben.

Die Reaktionsmischung in einem Eisbad auf 0 °C abkühlen.

Essigsäureanhydrid (1,2 Äq.) langsam tropfenweise zu der gekühlten Lösung geben.

Die Reaktion auf Raumtemperatur erwärmen lassen und 12-16 Stunden rühren.

Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) überwachen.

Nach Abschluss die Reaktion durch langsame Zugabe von gesättigter wässriger NaHCO₃-

Lösung beenden.

Die Mischung in einen Scheidetrichter überführen und die organische Phase abtrennen.

Die organische Phase nacheinander mit gesättigter wässriger NaHCO₃-Lösung und Sole

waschen.

Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel

unter reduziertem Druck am Rotationsverdampfer entfernen.

Das Rohprodukt durch Säulenchromatographie an Kieselgel reinigen, um (R)-Cyclohex-3-

enylacetat zu erhalten.

Arbeitsablauf der Veresterung

Reaktionsansatz Reaktion Aufarbeitung Reinigung

Lösen von (R)-Cyclohex-3-enol in DCM Zugabe von Pyridin Abkühlen auf 0 °C Zugabe von Essigsäureanhydrid Auf RT erwärmen und rühren Überwachung mittels DC Quenchen mit NaHCO₃ Extraktion mit DCM Waschen mit Sole Trocknen mit MgSO₄ Konzentrieren Säulenchromatographie

Click to download full resolution via product page

Bildunterschrift: Arbeitsablauf für die Veresterung von (R)-Cyclohex-3-enol.
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Veretherung: Synthese von (R)-tert-
Butyldimethyl((cyclohex-3-en-1-yl)oxy)silan
Ziel: Schutz der Hydroxylgruppe als tert-Butyldimethylsilyl (TBDMS)-Ether.

Materialien:

(R)-Cyclohex-3-enol

tert-Butyldimethylsilylchlorid (TBDMSCl)

Imidazol

Dimethylformamid (DMF)

Diethylether

Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

Wasserfreies Magnesiumsulfat (MgSO₄)

Rotationsverdampfer

Protokoll:

(R)-Cyclohex-3-enol (1,0 Äq.) und Imidazol (2,5 Äq.) in einem Rundkolben in wasserfreiem

DMF auflösen.

TBDMSCl (1,2 Äq.) portionsweise bei Raumtemperatur unter Rühren zugeben.

Die Reaktionsmischung 12-16 Stunden bei Raumtemperatur rühren.

Den Reaktionsfortschritt mittels DC überwachen.

Nach Abschluss die Reaktionsmischung in einen Scheidetrichter mit Diethylether und

gesättigter wässriger NH₄Cl-Lösung gießen.
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Die organische Phase abtrennen und nacheinander mit Wasser und Sole waschen.

Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel

unter reduziertem Druck entfernen.

Das Rohprodukt durch Säulenchromatographie an Kieselgel reinigen, um den TBDMS-

geschützten Ether zu erhalten.

Arbeitsablauf der Silylierung

Reaktionsansatz Reaktion Aufarbeitung Reinigung

Lösen der Reaktanden in DMF Zugabe von TBDMSCl Rühren bei RT Überwachung mittels DC Quenchen mit NH₄Cl Extraktion mit Ether Waschen mit Sole Trocknen mit MgSO₄ Konzentrieren Säulenchromatographie

Click to download full resolution via product page

Bildunterschrift: Arbeitsablauf für den TBDMS-Schutz von (R)-Cyclohex-3-enol.

Umwandlung in Tosylat: Synthese von (R)-Cyclohex-3-
enyl-4-methylbenzolsulfonat
Ziel: Umwandlung der Hydroxylgruppe in eine gute Abgangsgruppe für nachfolgende

nukleophile Substitution.

Materialien:

(R)-Cyclohex-3-enol

p-Toluolsulfonylchlorid (TsCl)

Pyridin

Dichlormethan (DCM)

1 M Salzsäure (HCl)
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Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

Wasserfreies Magnesiumsulfat (MgSO₄)

Protokoll:

(R)-Cyclohex-3-enol (1,0 Äq.) in einer Mischung aus Pyridin und DCM bei 0 °C auflösen.

p-Toluolsulfonylchlorid (1,1 Äq.) langsam portionsweise zugeben, wobei die Temperatur bei 0

°C gehalten wird.

Die Reaktionsmischung 4-6 Stunden bei 0 °C rühren.

Den Reaktionsfortschritt mittels DC überwachen.

Nach Abschluss die Reaktionsmischung in eiskalte 1 M HCl gießen.

Die wässrige Phase mit DCM extrahieren.

Die vereinigten organischen Phasen nacheinander mit 1 M HCl, gesättigter wässriger

NaHCO₃-Lösung und Sole waschen.

Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und unter reduziertem

Druck konzentrieren.

Das Rohprodukt kann oft direkt im nächsten Schritt verwendet oder durch Umkristallisation

oder Säulenchromatographie gereinigt werden.

Reaktionsschema der Tosylierung

(R)-Cyclohex-3-enol

(R)-Cyclohex-3-enyltosylat

 Tosylierung 

p-Toluolsulfonylchlorid (TsCl)
Pyridin, DCM, 0 °C
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Click to download full resolution via product page

Bildunterschrift: Reaktionsschema für die Tosylierung von (R)-Cyclohex-3-enol.

Datenpräsentation
Die folgende Tabelle fasst typische Ausbeuten für die beschriebenen

Derivatisierungsreaktionen zusammen. Die tatsächlichen Ausbeuten können je nach

Reaktionsmaßstab und Reinheit der Reagenzien variieren.

Derivatisierungsreaktion Produkt Typische Ausbeute (%)

Acetylierung (R)-Cyclohex-3-enylacetat 85-95

TBDMS-Schutz

(R)-tert-

Butyldimethyl((cyclohex-3-en-

1-yl)oxy)silan

90-98

Tosylierung
(R)-Cyclohex-3-enyl-4-

methylbenzolsulfonat
80-90

Anwendungen in der Arzneimittelentwicklung
Die Derivatisierung von (R)-Cyclohex-3-enol ist ein entscheidender Schritt bei der Synthese

verschiedener pharmazeutischer Wirkstoffe. Der chirale Kern dieses Moleküls ist in die Struktur

mehrerer Medikamente integriert.[1][3] Die Derivatisierung ermöglicht die Einführung von

pharmakophoren Merkmalen oder die Verknüpfung des Kerns mit anderen molekularen

Fragmenten. Beispielsweise ist das tosylierte Derivat ein ausgezeichneter Vorläufer für die

Einführung stickstoffhaltiger funktioneller Gruppen durch Substitutionsreaktionen mit Aminen.

Dies ist eine gängige Strategie bei der Synthese von Alkaloiden und anderen stickstoffhaltigen

Naturstoffen mit potenziellen therapeutischen Anwendungen. Die Ester- und Etherderivate

können zur Modulation der pharmakokinetischen Eigenschaften einer Leitverbindung, wie

deren Löslichkeit und metabolische Stabilität, verwendet werden. Cyclohexen-Derivate wurden

auch als potenzielle Antitumor-Wirkstoffe untersucht.[4]

Schlussfolgerung
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Die in diesem Dokument beschriebenen Protokolle bieten robuste und reproduzierbare

Methoden zur Derivatisierung der Hydroxylgruppe in (R)-Cyclohex-3-enol. Diese

Transformationen sind in der synthetischen organischen Chemie von grundlegender

Bedeutung und spielen eine entscheidende Rolle bei der Entwicklung neuer chemischer

Einheiten für Forschung und pharmazeutische Anwendungen. Die Wahl der

Derivatisierungsstrategie hängt von den spezifischen Zielen der Syntheseroute ab, wie z. B.

dem Schutz der Hydroxylgruppe, der Modifikation der biologischen Aktivität oder der

Vorbereitung auf nachfolgende chemische Umwandlungen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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